7-Bromo-2-tert-butylimidazo[1,2-a]pyridine
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Overview
Description
7-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the direct functionalization through radical reactions, which can be achieved using transition metal catalysis, metal-free oxidation, or photocatalysis strategies . Another approach involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-tert-butylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include transition metal catalysts, oxidizing agents like potassium persulfate, and reducing agents. The reaction conditions often involve moderate to high temperatures and the use of solvents like dimethyl sulfoxide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
7-Bromo-2-tert-butylimidazo[1,2-a]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways in biological systems. For example, imidazo[1,2-a]pyridine derivatives have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Chloromethyl-imidazo[1,2-a]pyridine
- 2-Carbaldehyde-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine derivatives
Uniqueness
This compound is unique due to the presence of the bromine atom and the tert-butyl group, which can influence its chemical reactivity and biological activity. These structural features can make it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
947533-70-2 |
---|---|
Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.14 |
IUPAC Name |
7-bromo-2-tert-butylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9/h4-7H,1-3H3 |
InChI Key |
STLSIILTXHRBDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CN2C=CC(=CC2=N1)Br |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
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